Methyl 2-hydroxy-5,5-dimethylhexanoate
CAS No.: 1488689-39-9
Cat. No.: VC3406737
Molecular Formula: C9H18O3
Molecular Weight: 174.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1488689-39-9 |
|---|---|
| Molecular Formula | C9H18O3 |
| Molecular Weight | 174.24 g/mol |
| IUPAC Name | methyl 2-hydroxy-5,5-dimethylhexanoate |
| Standard InChI | InChI=1S/C9H18O3/c1-9(2,3)6-5-7(10)8(11)12-4/h7,10H,5-6H2,1-4H3 |
| Standard InChI Key | PLSMJQZHVGPMOP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)CCC(C(=O)OC)O |
| Canonical SMILES | CC(C)(C)CCC(C(=O)OC)O |
Introduction
Structural and Chemical Properties
Molecular Information
Methyl 2-hydroxy-5,5-dimethylhexanoate is defined by specific molecular parameters that establish its identity within chemical databases and literature. The compound possesses a precise molecular formula and weight, along with several standardized identifiers used in chemical research and industry.
Table 1: Basic Molecular Information of Methyl 2-hydroxy-5,5-dimethylhexanoate
| Parameter | Value |
|---|---|
| Molecular Formula | C9H18O3 |
| Molecular Weight | 174.24 g/mol |
| CAS Number | 1488689-39-9 |
| IUPAC Name | methyl 2-hydroxy-5,5-dimethylhexanoate |
The compound is further characterized by specific chemical identifiers that facilitate its unambiguous identification in chemical databases and research communications .
Table 2: Chemical Identifiers of Methyl 2-hydroxy-5,5-dimethylhexanoate
| Identifier Type | Value |
|---|---|
| SMILES | CC(C)(C)CCC(C(=O)OC)O |
| InChI | InChI=1S/C9H18O3/c1-9(2,3)6-5-7(10)8(11)12-4/h7,10H,5-6H2,1-4H3 |
| InChIKey | PLSMJQZHVGPMOP-UHFFFAOYSA-N |
Structural Features
Methyl 2-hydroxy-5,5-dimethylhexanoate exhibits several distinctive structural features that determine its chemical behavior and potential applications. The molecule contains a primary carbon chain with a branched structure featuring two key functional groups: a hydroxyl group (-OH) at the second carbon position and a methyl ester group at the carboxylic terminus . The presence of two methyl groups at the fifth carbon creates a tert-butyl-like moiety that influences the compound's steric properties and reactivity patterns.
The hydroxyl group at the alpha position relative to the ester functionality creates an alpha-hydroxy ester structural motif, which is a common feature in many biologically active compounds and synthetic intermediates. This arrangement allows for specific chemical transformations and interactions that distinguish this compound from simpler esters or alcohols. The proximity of the hydroxyl group to the carbonyl functionality enables intramolecular hydrogen bonding, potentially affecting the compound's physical properties and reactivity.
Physical Properties
While specific experimental physical property data for Methyl 2-hydroxy-5,5-dimethylhexanoate is limited in the available literature, certain characteristics can be inferred from its structural features and from predicted data available in chemical databases.
Table 3: Predicted Collision Cross Section Data for Methyl 2-hydroxy-5,5-dimethylhexanoate
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 175.13288 | 140.5 |
| [M+Na]+ | 197.11482 | 148.6 |
| [M+NH4]+ | 192.15942 | 146.6 |
| [M+K]+ | 213.08876 | 145.6 |
| [M-H]- | 173.11832 | 137.6 |
| [M+Na-2H]- | 195.10027 | 141.9 |
| [M]+ | 174.12505 | 140.5 |
| [M]- | 174.12615 | 140.5 |
This collision cross-section data provides valuable information for mass spectrometric identification and analysis of the compound, particularly in complex mixtures where structural isomers may be present. The data represents the effective surface area of the molecule when interacting with a carrier gas under the influence of an electric field, which is an important parameter in ion mobility spectrometry and related techniques .
Comparison with Structurally Related Compounds
To better understand the properties and potential applications of Methyl 2-hydroxy-5,5-dimethylhexanoate, it is instructive to compare it with structurally related compounds documented in chemical literature.
Comparison with Acid Counterparts
The acid form of the compound, 2-hydroxy-5,5-dimethylhexanoic acid, shares the core structure but exhibits different physical properties and reactivity patterns due to the presence of the carboxylic acid group instead of the methyl ester. The acid form generally shows higher melting points, greater water solubility, and stronger hydrogen bonding capabilities compared to the methyl ester .
The stereochemically defined form, (2R)-2-hydroxy-5,5-dimethylhexanoic acid, represents an optically active variant with potentially distinct biological activities compared to the racemic form. The specific stereochemistry at the alpha carbon position can significantly influence interactions with biological targets, including enzymes and receptors, which often exhibit pronounced stereoselectivity .
Comparison with Related Hydroxy Compounds
3-Hydroxy-5,5-dimethylhexanoic acid differs from Methyl 2-hydroxy-5,5-dimethylhexanoate in both the position of the hydroxyl group (third carbon versus second carbon) and the nature of the carboxylic functionality (acid versus methyl ester). These structural differences result in altered reactivity patterns, physical properties, and potential applications.
2-(Hydroxymethyl)-5,5-dimethylhexanoic acid features a different arrangement of functional groups, with the hydroxyl group attached to a methylene unit adjacent to the alpha carbon rather than directly to the alpha carbon itself. This structural variation substantially changes the compound's chemical behavior and potential synthetic utility .
Table 4: Comparison of Methyl 2-hydroxy-5,5-dimethylhexanoate with Related Compounds
| Compound | Molecular Formula | Key Structural Differences | Potential Functional Implications |
|---|---|---|---|
| Methyl 2-hydroxy-5,5-dimethylhexanoate | C9H18O3 | Reference compound | Alpha-hydroxy ester functionality |
| 2-hydroxy-5,5-dimethylhexanoic acid | C8H16O3 | Acid instead of methyl ester | Stronger hydrogen bonding, higher polarity |
| 3-Hydroxy-5,5-dimethylhexanoic acid | C8H16O3 | Hydroxyl at C3 instead of C2 | Different stereochemical outcomes in reactions |
| 2-(Hydroxymethyl)-5,5-dimethylhexanoic acid | C9H18O3 | Hydroxyl on sidechain at C2 | Distinct reactivity pattern, different conformational preferences |
| Methyl 2,5-dimethylhexanoate | C9H18O2 | Lacks hydroxyl group | Lower polarity, different reactivity profile |
Comparison with Non-Hydroxylated Analogs
Methyl 2,5-dimethylhexanoate, which lacks the hydroxyl group at the alpha position, serves as an informative comparison point. The absence of the hydroxyl functionality results in significantly different physical properties, including lower melting points, reduced water solubility, and different spectroscopic characteristics. From a reactivity standpoint, the non-hydroxylated analog lacks the versatile transformation possibilities associated with the hydroxyl group, limiting its synthetic utility compared to Methyl 2-hydroxy-5,5-dimethylhexanoate .
Analytical and Spectroscopic Characterization
Analytical and spectroscopic data play crucial roles in the identification, characterization, and quality control of organic compounds including Methyl 2-hydroxy-5,5-dimethylhexanoate. While comprehensive experimental spectroscopic data for this specific compound is limited in the available literature, certain analytical approaches can be inferred from related compounds and standard practices in organic chemistry.
Mass Spectrometry
Research Status and Future Perspectives
The current research landscape regarding Methyl 2-hydroxy-5,5-dimethylhexanoate appears relatively limited based on available literature, suggesting opportunities for further investigation into its properties, synthesis methods, and potential applications. Several promising research directions may be proposed:
Stereoselective Synthesis Development
Drawing inspiration from the asymmetric synthesis approaches documented for related compounds such as 2-hydroxy-5-methyl-3-hexanone , the development of stereoselective synthetic routes to optically pure Methyl 2-hydroxy-5,5-dimethylhexanoate represents a valuable research direction. Asymmetric catalysis techniques, including enzymatic transformations, chiral auxiliary approaches, and modern asymmetric organocatalysis methods, could be explored to access enantiopure forms of the compound.
Structure-Activity Relationship Studies
Systematic studies investigating the relationship between the structure of Methyl 2-hydroxy-5,5-dimethylhexanoate and its various potential biological activities would provide valuable insights for pharmaceutical and medicinal chemistry applications. Such studies could include assessing the compound's interactions with specific enzymes, receptors, or other biological targets, as well as evaluating structure-dependent physicochemical properties relevant to drug development.
Synthetic Methodology Exploration
Exploration of the compound's reactivity patterns and potential applications as a synthetic building block would enhance its utility in organic synthesis. This could include developing selective transformation protocols targeting either the hydroxyl group or the ester functionality, as well as investigating reactions that leverage the unique spatial arrangement of these functional groups.
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